molecular formula C16H15N3O4 B11938039 2-(3-methylphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

2-(3-methylphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11938039
M. Wt: 313.31 g/mol
InChI Key: HOIWWDXKNKJNPK-LICLKQGHSA-N
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Description

2-(3-methylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide group (-CONHNH2) attached to an acetohydrazide backbone, with a 3-methylphenoxy group and a 2-nitrophenylmethylidene group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves the following steps:

    Preparation of 3-methylphenoxyacetohydrazide: This intermediate can be synthesized by reacting 3-methylphenol with chloroacetic acid to form 3-methylphenoxyacetic acid, which is then converted to its hydrazide derivative using hydrazine hydrate.

    Condensation Reaction: The 3-methylphenoxyacetohydrazide is then reacted with 2-nitrobenzaldehyde under reflux conditions in the presence of an acid catalyst to form the final product, 2-(3-methylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.

    Condensation: The compound can undergo further condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles such as amines or thiols.

    Condensation: Aldehydes or ketones, acid catalysts.

Major Products Formed

    Reduction: 2-(3-methylphenoxy)-N’-[(E)-(2-aminophenyl)methylidene]acetohydrazide.

    Substitution: Derivatives with different nucleophiles replacing the hydrazide nitrogen.

    Condensation: Schiff bases with different aldehyde or ketone substituents.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to its hydrazide and nitrophenyl functionalities.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The nitrophenyl group may also participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-3-methylphenoxy)acetohydrazide: Similar structure with a bromine substituent instead of a nitro group.

    2-(3-Methylphenoxy)methyl)oxirane: Similar phenoxy group but different functional groups.

Uniqueness

2-(3-methylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both a nitrophenyl group and a hydrazide group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H15N3O4/c1-12-5-4-7-14(9-12)23-11-16(20)18-17-10-13-6-2-3-8-15(13)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+

InChI Key

HOIWWDXKNKJNPK-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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